Binding Affinity vs. Prior Tracer CHIBA-1001
ASEM demonstrates a Ki of 0.3 nM at the α7-nAChR, as measured by radioligand displacement assay [1]. In contrast, [11C]CHIBA-1001—the only α7-nAChR PET radioligand previously evaluated in human subjects—exhibited an apparent equilibrium dissociation constant (Kd) of 193.4 nM in rat brain membranes [2]. This represents an approximate 645-fold difference in binding potency. The ASEM paper explicitly states that [11C]CHIBA-1001 'exhibited low α7-nAChR binding affinity and poor in vivo selectivity,' whereas ASEM was developed specifically to overcome these limitations [1].
~645-fold affinity difference
| Evidence Dimension | Binding affinity (Ki / Kd) at α7-nAChR |
|---|---|
| Target Compound Data | Ki = 0.3 nM (ASEM) |
| Comparator Or Baseline | Kd = 193.4 nM ([3H]CHIBA-1001) |
| Quantified Difference | ~645-fold higher affinity for ASEM |
| Conditions | Radioligand displacement assay; ASEM data from human/rat α7-nAChR in vitro; CHIBA-1001 data from rat brain membranes at 4 °C |
Why This Matters
A 645-fold affinity advantage directly addresses the 'insufficient specific binding' problem that rendered earlier tracers unsuitable for quantitative PET, making ASEM the most potent α7-nAChR PET tracer scaffold available for procurement.
- [1] Horti AG, Gao Y, Kuwabara H, et al. 18F-ASEM, a radiolabeled antagonist for imaging the α7-nicotinic acetylcholine receptor with positron emission tomography. J Nucl Med. 2014;55(4):672-677. doi:10.2967/jnumed.113.132068. View Source
- [2] Tanibuchi Y, Wu J, Toyohara J, et al. Characterization of [3H]CHIBA-1001 binding to α7 nicotinic acetylcholine receptors in the brain from rat, monkey, and human. Brain Res. 2010;1348:200-208. doi:10.1016/j.brainres.2010.05.094. View Source
